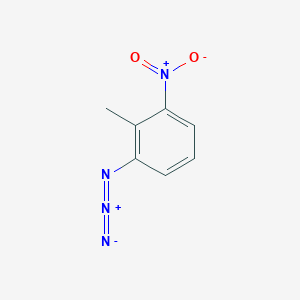
1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom attached to the indene ring and an amine group attached to the methylene bridge
Vorbereitungsmethoden
The synthesis of 1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves several steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Analyse Chemischer Reaktionen
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding
Wirkmechanismus
The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can be compared with other indene derivatives:
6-Bromo-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the amine group.
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride: Contains an additional amino group, which may alter its reactivity and applications.
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Contains hydroxyl groups, making it more hydrophilic and potentially altering its biological activity
Eigenschaften
Molekularformel |
C10H13BrClN |
|---|---|
Molekulargewicht |
262.57 g/mol |
IUPAC-Name |
(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-7-1-2-8(6-12)10(7)5-9;/h3-5,8H,1-2,6,12H2;1H |
InChI-Schlüssel |
UOUUGASBUHKFPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CN)C=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

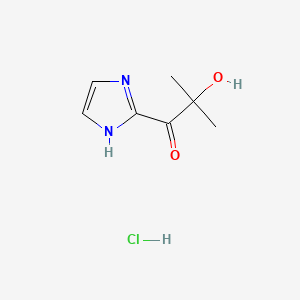
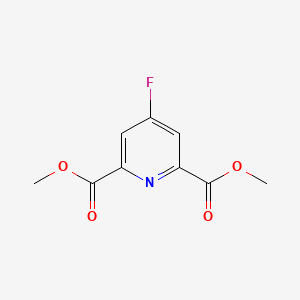
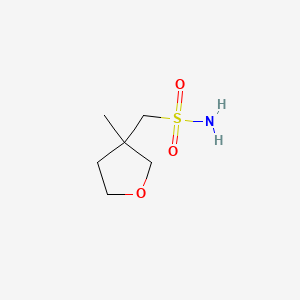
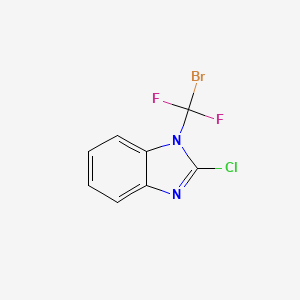
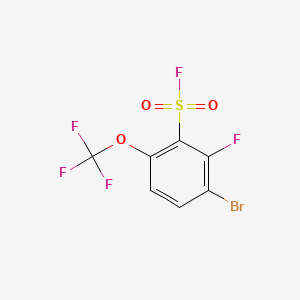
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
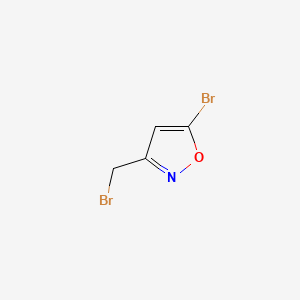
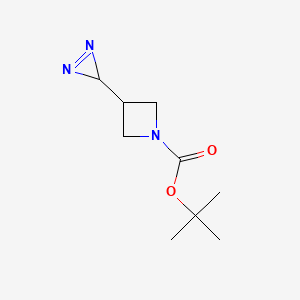
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

